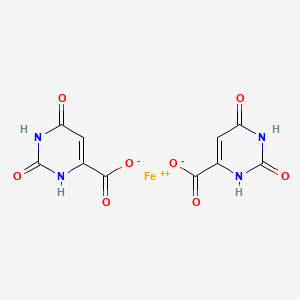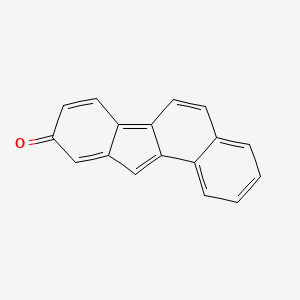![molecular formula C15H32O4 B12796580 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol CAS No. 2984-32-9](/img/structure/B12796580.png)
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C15H32O4. It is known for its surfactant properties and is used in various industrial and scientific applications .
Métodos De Preparación
The synthesis of 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol typically involves the reaction of dodecanol with glycidol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: This compound is used in the development of drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: It is utilized in the production of cosmetics, detergents, and emulsifiers
Mecanismo De Acción
The mechanism of action of 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparación Con Compuestos Similares
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol can be compared with other similar compounds such as:
2-(Hydroxymethyl)propane-1,3-diol: This compound has similar hydroxyl groups but differs in its carbon chain length and structure.
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: This compound has a different alkyl chain, which affects its surfactant properties and applications.
The uniqueness of this compound lies in its specific carbon chain length and hydroxyl group positioning, which provide it with distinct surfactant properties and make it suitable for a wide range of applications .
Propiedades
Número CAS |
2984-32-9 |
|---|---|
Fórmula molecular |
C15H32O4 |
Peso molecular |
276.41 g/mol |
Nombre IUPAC |
3-(2-hydroxydodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-9-10-14(17)12-19-13-15(18)11-16/h14-18H,2-13H2,1H3 |
Clave InChI |
MDKHJHZILQCOTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



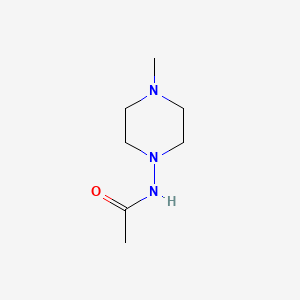
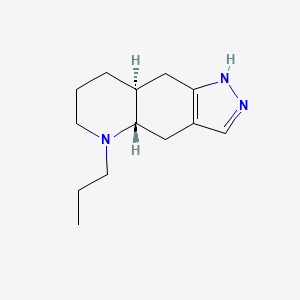
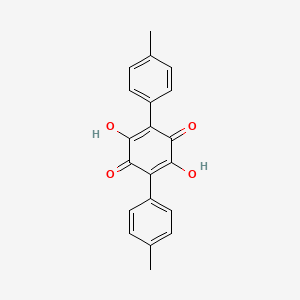
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
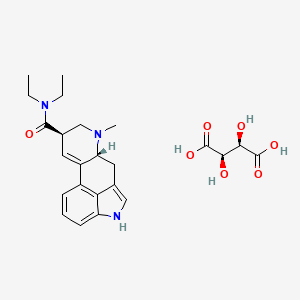
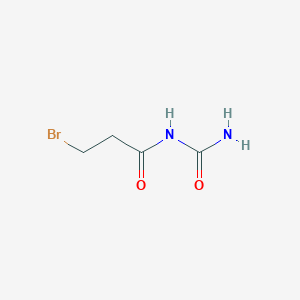

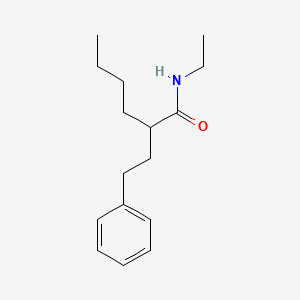
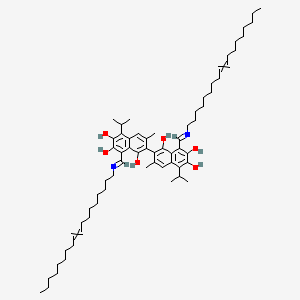
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
